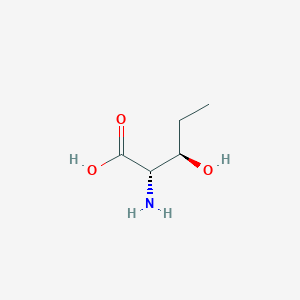![molecular formula C19H17ClN6O5 B159768 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate CAS No. 10155-52-9](/img/structure/B159768.png)
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins. This inhibition can lead to various biochemical and physiological effects, which we will discuss in the next section.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. These effects include the inhibition of specific enzymes and proteins, as well as the modulation of various cellular pathways. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
One of the significant advantages of using 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate in laboratory experiments is its ability to inhibit specific enzymes and proteins. This inhibition can help researchers study the mechanism of action of various cellular pathways and develop new drugs. However, one of the limitations of using this compound is its potential toxicity, which can lead to adverse effects in laboratory animals.
将来の方向性
There are several potential future directions for the study of 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate. One of the most significant directions is in the development of new drugs that can target specific cellular pathways. This compound can also be used in the study of various diseases, including cancer and inflammation. Additionally, further research is needed to understand the mechanism of action of this compound fully.
Conclusion:
In conclusion, this compound is a unique chemical compound that has potential applications in scientific research. Its ability to inhibit specific enzymes and proteins, as well as its anti-inflammatory and anti-tumor properties, make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential future directions.
合成法
The synthesis of 2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate involves the reaction of 2-chloro-4-nitroaniline with 2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-yl ethyl carbamate. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired product. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate has a wide range of potential applications in scientific research. One of the most significant applications is in the field of biochemistry, where it is used to study the mechanism of action of various enzymes and proteins. This compound is also used in the synthesis of various other compounds that have potential applications in the pharmaceutical industry.
特性
CAS番号 |
10155-52-9 |
|---|---|
分子式 |
C19H17ClN6O5 |
分子量 |
444.8 g/mol |
IUPAC名 |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C19H17ClN6O5/c1-12-17(23-22-16-8-7-14(26(29)30)11-15(16)20)18(27)25(24-12)9-10-31-19(28)21-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3,(H,21,28) |
InChIキー |
TVLFDYXFHZZILW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCOC(=O)NC3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCOC(=O)NC3=CC=CC=C3 |
その他のCAS番号 |
10155-52-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



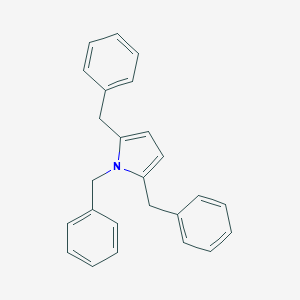



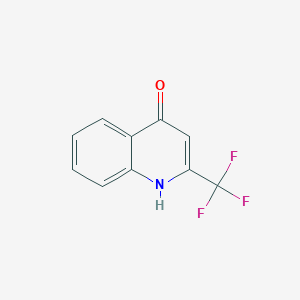
![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)

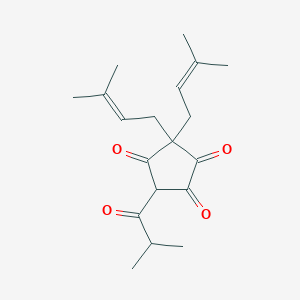
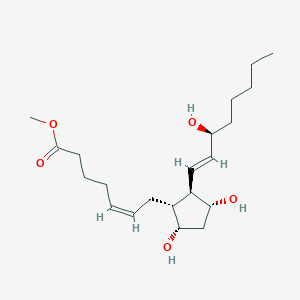
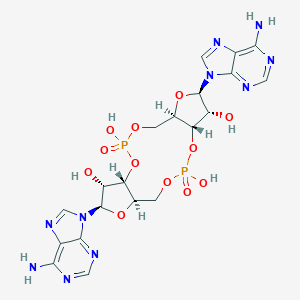
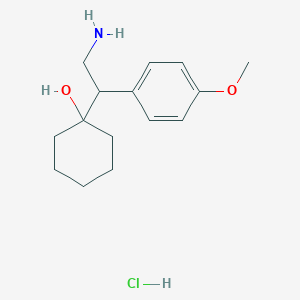
![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)
